2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol
Beschreibung
2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol (CAS: 851596-92-4) is a pyrimidine derivative featuring a central pyrimidine ring substituted with an amino group at position 2, a p-tolyl (4-methylphenyl) group at position 6, and a phenolic hydroxyl group at position 4 of the adjacent benzene ring. Its molecular formula is C₁₇H₁₄FN₃O, with a molecular weight of 295.31 g/mol . The compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via the amino (–NH₂) and phenolic (–OH) groups, as well as π-π stacking due to the aromatic pyrimidine and benzene moieties.
Eigenschaften
IUPAC Name |
2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-6-8-12(9-7-11)14-10-15(20-17(18)19-14)13-4-2-3-5-16(13)21/h2-10,21H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLWPHMSJBQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70842151 | |
| Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70842151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908564-55-6 | |
| Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70842151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This compound exhibits a unique structure that allows it to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure
The compound can be represented as follows:
This structure includes a phenolic group and an amino-pyrimidine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrimidine compounds, including 2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol, exhibit potent anticancer effects. Notably, it has been shown to selectively inhibit Aurora kinase A (AURKA), a key regulator in cell cycle progression and mitosis:
- Mechanism of Action : The compound inhibits AURKA activity, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This was evidenced by increased cleavages of caspase-3 and caspase-7, indicative of apoptotic processes .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have identified structural features that enhance the cytotoxicity of related compounds. For instance, hydrophobic substituents and specific functional groups at defined positions on the pyrimidine ring significantly increase biological activity .
Antiviral Activity
In addition to its anticancer properties, 2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol has been explored for its antiviral potential against SARS-CoV-2:
- Binding Affinity : Molecular docking studies revealed that this compound can bind effectively at the interface of the hACE2-S protein complex, which is crucial for viral entry into host cells. The binding energies calculated were favorable, suggesting strong interactions .
- Potential as a Therapeutic Agent : The findings indicate that this compound could serve as a lead molecule for developing inhibitors against viral infections, particularly in modulating the infectivity of SARS-CoV-2 .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | AURKA inhibition | Induces G2/M arrest, apoptosis via caspases |
| Antiviral | Binding to hACE2-S complex | High binding affinity; potential for COVID-19 treatment |
Case Studies
Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- Context : In vitro studies on HCT116 human colon cancer cells.
- Findings : Treatment with 2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol led to significant reductions in cell viability and increased apoptotic markers compared to control groups.
-
Case Study on Viral Inhibition :
- Context : Evaluation of binding interactions with hACE2.
- Findings : Demonstrated significant inhibition of viral entry mechanisms in cell culture models when treated with the compound.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| 2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol | C₁₇H₁₄FN₃O | 295.31 | 2 | 4 | –NH₂, –OH, p-tolyl, F |
| 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine | C₁₁H₇BrClFN₂ | 301.54 | 0 | 3 | Br, Cl, F, CH₃ |
| 2,6-bis-(2-hydroxy-3-tert-butyl-5-methylbenzyl)-4-methylphenol (from Goodyear) | - | - | 2+ | - | Multiple –OH, tert-butyl, CH₃ |
Key Observations :
- The amino and phenolic groups in the target compound enhance solubility in polar solvents compared to halogenated analogs, which rely on hydrophobic interactions .
Functional Comparison: Antioxidant Activity
Phenolic antioxidants, such as those reported by Goodyear Tire & Rubber Company, often incorporate sterically hindered phenol groups (e.g., 2,6-di-tert-butyl derivatives) to improve radical scavenging efficiency. The target compound’s phenolic –OH group can donate hydrogen atoms to neutralize free radicals, but its efficacy relative to commercial antioxidants depends on substituent effects:
- Electron-donating groups (e.g., –CH₃ in p-tolyl) stabilize the phenolic radical intermediate, enhancing antioxidant activity.
- Steric hindrance from the p-tolyl group may protect the –OH group from oxidative degradation, a feature shared with 2,6-bis-tert-butylphenols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Amino-6-p-tolylpyrimidin-4-yl)phenol, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, such as nucleophilic substitution or Suzuki-Miyaura coupling. For example:
Pyrimidine Core Formation : React 4-chloro-6-p-tolylpyrimidin-2-amine with a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Amination : Introduce the amino group via Buchwald-Hartwig coupling using palladium catalysts.
- Purity Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can hydrogen bonding patterns in this compound be analyzed experimentally and computationally?
- Methodological Answer :
- Experimental : Use single-crystal X-ray diffraction (SCXRD) to determine intermolecular interactions. Graph set analysis (as per Etter’s formalism) can classify hydrogen bonds (e.g., D, S motifs) .
- Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify bond energies. Compare with experimental SCXRD data to validate models .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.5–8.5 ppm) and amino groups (δ 5.5–6.0 ppm).
- IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved during structure determination?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution data.
- Refinement : Employ SHELXL for twin refinement (TWIN/BASF commands) or disorder modeling (PART/SUMP restraints). For severe cases, use the SQUEEZE algorithm in PLATON to model solvent regions .
- Validation : Check Rint (<5%) and Flack parameter (for chiral centers) .
Q. How should researchers address contradictory biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
- Methodological Answer :
Assay Validation : Confirm assay conditions (pH, temperature, cofactors) match physiological relevance.
Solubility Check : Measure compound solubility in assay buffers (e.g., DLS or nephelometry). Low solubility may reduce apparent activity in cell-based assays.
Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking : Use AutoDock Vina or Glide with kinase crystal structures (PDB: e.g., 1ATP). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA .
Q. How do substituent variations (e.g., -CH₃ vs. -CF₃ on the p-tolyl group) affect structure-activity relationships (SAR)?
- Methodological Answer :
- Synthetic SAR : Prepare analogues via parallel synthesis.
- Activity Comparison :
| Substituent | LogP | IC₅₀ (EGFR Inhibition) | Notes |
|---|---|---|---|
| -CH₃ | 2.1 | 45 nM | Baseline |
| -CF₃ | 3.0 | 12 nM | Enhanced lipophilicity & potency |
| -OCH₃ | 1.8 | 120 nM | Reduced activity due to steric hindrance |
- Rationale : Electron-withdrawing groups (e.g., -CF₃) improve target binding by modulating electron density on the pyrimidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
